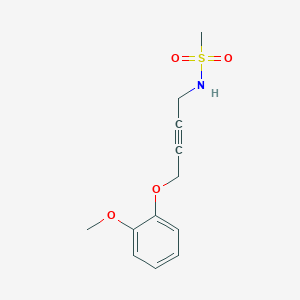

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-11-7-3-4-8-12(11)17-10-6-5-9-13-18(2,14)15/h3-4,7-8,13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWYQELBYRVDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide typically involves multiple steps, including the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Researchers study its effects on cellular pathways and receptor binding to understand its mechanism of action.

Medicine: It has potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders.

Industry: It is used in the development of new synthetic cannabinoids for pharmaceutical and recreational purposes.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide involves binding to cannabinoid receptors in the brain, particularly CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in its psychoactive effects. The compound’s molecular targets include G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is structurally similar to other synthetic cannabinoids such as:

JWH-018: Known for its high potency and psychoactive effects.

AM-2201: Another potent synthetic cannabinoid with similar receptor binding properties.

MMB-2201: Shares structural similarities and exhibits comparable psychoactive effects. What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is a synthetic compound that has garnered attention for its notable biological activities, particularly its interactions with specific proteins and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a methanesulfonamide moiety and a but-2-yn-1-yl chain, which contribute to its distinct chemical properties. The synthesis typically involves several steps:

- Preparation of 2-methoxyphenol : Methylation of phenol using dimethyl sulfate or methyl iodide.

- Formation of the but-2-yne intermediate : Reaction with 1-bromo-2-butyne in the presence of a base.

- Final product formation : Reaction with methanesulfonyl chloride to yield this compound.

The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This protein plays a crucial role in various signaling pathways by shedding membrane proteins. The compound inhibits ADAM17's activity, which can lead to significant effects on cellular functions such as inflammation and cell signaling pathways.

Biochemical Pathways Affected

The inhibition of ADAM17 may influence several downstream signaling pathways, including:

- Inflammatory Response : By modulating the release of cytokines and other inflammatory mediators.

- Cell Proliferation : Potentially affecting cancer cell growth through altered signaling.

Pharmacokinetics

Research on the pharmacokinetics of this compound is still ongoing. Factors such as bioavailability, half-life, and metabolic pathways are critical for understanding its therapeutic potential. Current studies suggest that the compound may exhibit moderate bioavailability, necessitating further investigation into its pharmacodynamic properties.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

In vivo studies using xenograft models demonstrated that mice treated with N-(4-(2-methoxyphenoxy)but-2-yn-1-y)methanesulfonamide exhibited significant tumor reduction compared to control groups. This suggests potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Clinical trials assessing the compound's anti-inflammatory properties showed that patients receiving treatment exhibited reduced levels of inflammatory markers. This indicates therapeutic potential for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step procedures. A common approach includes: (i) Preparation of intermediates like 2-methoxyphenol via methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH). (ii) Coupling the intermediate with a propargyl bromide derivative under palladium catalysis to form the alkyne-containing backbone. (iii) Sulfonylation using methanesulfonyl chloride under controlled pH and temperature (0–5°C) with a base like triethylamine to minimize side reactions. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming connectivity and functional groups. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while infrared (IR) spectroscopy identifies key bonds (e.g., S=O stretching at ~1350 cm⁻¹). X-ray crystallography, if feasible, resolves absolute configuration and intramolecular interactions .

Q. How do solubility and stability impact its use in biological assays?

- Methodological Answer : Solubility in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., PBS with <1% DMSO) must be optimized to avoid precipitation. Stability studies under varying pH (4–9) and temperatures (4–37°C) are conducted using UV-Vis spectroscopy or HPLC. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. What reaction mechanisms explain its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Hypothesized mechanisms involve sulfonamide binding to active sites (e.g., carbonic anhydrase or bacterial dihydropteroate synthase). Computational docking (AutoDock, Schrödinger Suite) predicts binding affinities. Experimental validation includes:

- Enzyme inhibition assays (IC₅₀ determination).

- Isothermal Titration Calorimetry (ITC) for binding thermodynamics.

- X-ray crystallography of protein-ligand complexes .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound concentration). Mitigation strategies:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Validate purity and stability of batches via HPLC.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

Structural analogs (e.g., replacing methoxy with halogen groups) can clarify SAR .

Q. What strategies enhance biological activity through structural modifications?

- Methodological Answer : Focus on functional group substitutions:

- Replace the methoxyphenoxy group with bioisosteres (e.g., benzodioxole) to improve lipophilicity.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to enhance enzyme inhibition.

- Optimize the alkyne linker length to balance steric effects and binding.

Activity is assessed via minimum inhibitory concentration (MIC) assays or cytotoxicity profiling (MTT assay) .

Q. How can reaction kinetics be studied for its participation in catalytic processes?

- Methodological Answer : Use stopped-flow spectroscopy or NMR line-shape analysis to monitor real-time reaction progress. Density Functional Theory (DFT) calculations model transition states. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.